molecular formula C16H22ClNO2 B024403 5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile CAS No. 27487-83-8

5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile

Cat. No.: B024403
CAS No.: 27487-83-8
M. Wt: 295.8 g/mol
InChI Key: VDQLTWSIHIWIFQ-UHFFFAOYSA-N
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Description

5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile is an organic compound that belongs to the class of nitriles This compound is characterized by the presence of a chloro group, two methoxy groups, and an isopropyl group attached to a valeronitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a reaction between 3,4-dimethoxybenzaldehyde and isopropylmagnesium bromide (Grignard reagent) under anhydrous conditions.

    Nitrile Formation: The intermediate is then subjected to a reaction with cyanogen bromide in the presence of a base such as triethylamine to form the nitrile group.

    Chlorination: Finally, the compound is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Corresponding substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(3,4-dimethoxyphenyl)benzonitrile: Similar structure but lacks the isopropyl group.

    2-(3,4-Dimethoxyphenyl)-2-isopropylvaleronitrile: Similar structure but lacks the chloro group.

Uniqueness

5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile is unique due to the presence of both the chloro and isopropyl groups, which can influence its reactivity and potential applications. The combination of these functional groups provides distinct chemical properties that can be leveraged in various research and industrial contexts.

Properties

IUPAC Name

5-chloro-2-(3,4-dimethoxyphenyl)-2-propan-2-ylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO2/c1-12(2)16(11-18,8-5-9-17)13-6-7-14(19-3)15(10-13)20-4/h6-7,10,12H,5,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQLTWSIHIWIFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCCl)(C#N)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60950178
Record name 5-Chloro-2-(3,4-dimethoxyphenyl)-2-(propan-2-yl)pentanenitrile
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Molecular Weight

295.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27487-83-8
Record name α-(3-Chloropropyl)-3,4-dimethoxy-α-(1-methylethyl)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27487-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-2-(3,4-dimethoxyphenyl)-2-(propan-2-yl)pentanenitrile
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Record name 5-chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile
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Synthesis routes and methods I

Procedure details

Alternatively, one may prepare compounds of the invention via the procedures of Scheme III. In the first step, a derivative of formula 6a (see Scheme II) is alkylated with a 1,3-dihalopropane using a strong base in a suitable aprotic solvent to produce a derivative of formula 21 (step 1). For example, 2-(3,4-dimethoxyphenyl)-2-isopropylacetonitrile is treated with sodium amide in toluene and 1-bromo-3-chloropropane to produce 2-(3,4-dimethoxyphenyl)-2-isopropyl-2-(3-chloropropyl)-acetonitrile (21).
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Synthesis routes and methods II

Procedure details

A solution of 2-(3,4-dimethoxyphenyl)-2-isopropylacetonitrile (6a) in toluene is slowly added to sodium amide (1.5 eq) in toluene, and the resulting mixture warmed to 80°-90° C. for one hour. The mixture was then cooled to 15° C. and 1-bromo-3-chloropropane (2 eq) slowly added and stirred for two hours at room temperature. The mixture is then carefully poured into ice water, extracted with CH2Cl2, and vacuum distilled to yield 2-(3,4-dimethoxyphenyl)-2-isopropyl-2-(3-chloropropyl)acetonitrile (21, b.p. 160°-165°/0.05 mmHg).
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Synthesis routes and methods III

Procedure details

A solution of 2-(3,4-dimethoxyphenyl)-2-isopropylacetonitrile (6a) in toluene is slowly added to sodium amide (1.5 eq) in toluene, and the resulting mixture warmed to 80°-90° C. for one hour. The mixture was then cooled to 15° C. and 1-bromo-3-chloropropane (2 eq) slowly added and stirred for two hours at room temperature. The mixture is then carefully poured into ice water, extracted with CH2Cl2, and vacuum distilled to yield 2-(3,4-dimethoxyphenyl)-2-isopropyl-2-(3-chloropropyl)acetonitrile (21, b.p. 160°-165°/0.05 mmHg).
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Synthesis routes and methods IV

Procedure details

2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile (1.21 g, 5.52 mmol) was added to a suspension of sodium amide (0.59 g, 14.4 mmol) in toluene (12 ml). The mixture was then heated to reflux for 2 hours before the addition of 1-chloro-3-iodopropane (0.9 ml, 8.3 mmol). The mixture was cooled to room temperature over 80 minutes, and worked up by addition of water. The product was extracted with methyl-t-butyl ether (MTBE). After usual work-up, including drying the organic extract using MgSO4 and concentrating under reduced pressure the product was purified on column chromatography eluting with (ethyl acetate: light petroleum (b.p. 40 -60° C.) =1:2), to give 1.4g (82% yield) of the required product.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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